molecular formula C8H5ClN2O2 B063278 3-chloro-7-nitro-1H-indole CAS No. 165669-14-7

3-chloro-7-nitro-1H-indole

Cat. No.: B063278
CAS No.: 165669-14-7
M. Wt: 196.59 g/mol
InChI Key: QDGYVAQMPDTWIE-UHFFFAOYSA-N
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Description

3-Chloro-7-nitroindole is a heterocyclic organic compound with the molecular formula C8H5ClN2O2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of a chlorine atom at the third position and a nitro group at the seventh position of the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.

Scientific Research Applications

3-Chloro-7-nitroindole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Future Directions

The synthesis of 3-nitroindoles, including 3-Chloro-7-nitroindole, still faces many challenges, including the lack of classical methods and low yield . Therefore, it is of great significance to develop efficient and green methods for the synthesis of 3-nitroindole . The electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-nitroindole typically involves the nitration of 3-chloroindole. One common method includes the reaction of 3-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield optimization .

Industrial Production Methods: Industrial production of 3-Chloro-7-nitroindole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGYVAQMPDTWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469585
Record name 3-Chloro-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-14-7
Record name 3-Chloro-7-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165669-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Nitro-1H-indole (1.076 g, 6.64 mmol) was dissolved in 30 ml of acetonitrile, followed by the addition of 920 mg (6.89 mmol) of N-chlorosuccinimide. The obtained mixture was stirred at room temperature for 36 hours. A saturated aqueous solution of sodium hydrogencarbonate was added to the resulting mixture to form a precipitate. The precipitate was recovered by filtration and washed with water to give 1.2 g of powdery 3-chloro-7-nitro-1H-indole. This powder (863 mg, 4.39 mmol) was suspended in 10 ml of ethanol, followed by the addition of 4.95 g (21.9 mmol) of stannous chloride dihydrate and 100 μl of concentrated hydrochloric acid. The obtained mixture was heated under reflux for 30 minutes, followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate. The obtained mixture was filtered to remove insolubles. Ethyl acetate was added to the filtrate to conduct extraction. The organic phase was dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography to give 490 mg of the title compound.
Quantity
1.076 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.076 g (6.64 mmol) of 7-nitro-1H-indole was dissolved in 30 ml of acetonitrile, and 920 mg (6.89 mmol) of N-chlorosuccinimide was added thereto. After stirring at room temperature for 36 hours, an aqueous saturated sodium bicarbonate was added thereto. The precipitates were collected by filtration and washed with water, to give 1.2 g of 3-chloro-7-nitro-1H-indole. 863 mg (4.39 mmol) of the powder was suspended in 10 ml of ethanol, and 4.95 g (21.9 mmol) of stannous chloride.dihydrate and 100 μl of concentrated hydrochloric acid were added thereto. After heating under reflux for 30 minutes, an aqueous saturated sodium bicarbonate was added thereto and the insoluble matters were filtered off. After extracting by adding ethyl acetate thereto, the extract was dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography, to give 490 mg of the title compound.
Quantity
1.076 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using flow reactors for reactions involving 3-chloro-7-nitroindole compared to traditional batch methods?

A1: Flow reactors offer several advantages over traditional batch methods, especially for reactions involving potentially reactive or sensitive compounds like 3-chloro-7-nitroindole:

  • Enhanced Reaction Optimization: Flow reactors allow for precise control of reaction parameters like temperature, residence time, and stoichiometry, enabling rapid optimization of reaction conditions for improved yield and selectivity []. This is particularly useful when working with compounds like 3-chloro-7-nitroindole, where side reactions might be a concern.
  • Safer Handling of Hazardous Reagents: Flow reactors allow for controlled handling of hazardous reagents in a confined environment, potentially improving safety when compared to batch reactions [].
  • Scalability: Reactions performed in flow reactors can be easily scaled up by adjusting flow rates and reaction times, offering a more straightforward path from discovery to production [].

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